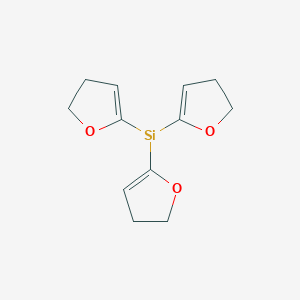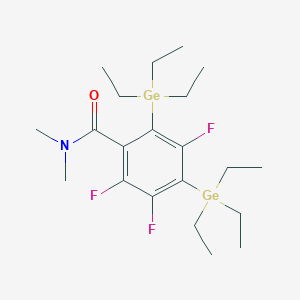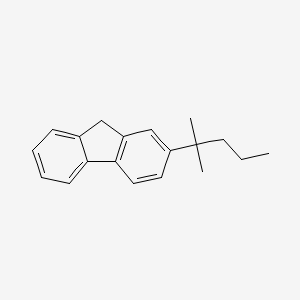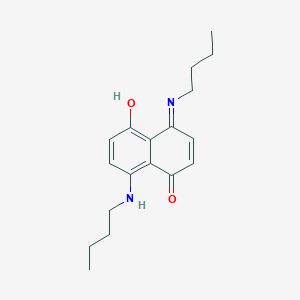
4,8-Bis(butylamino)naphthalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(butylamino)naphthalene-1,5-dione is an organic compound with the molecular formula C18H24N2O2. It is a derivative of naphthalene, characterized by the presence of butylamino groups at the 4 and 8 positions and a naphthalene-1,5-dione core.
Métodos De Preparación
The synthesis of 4,8-Bis(butylamino)naphthalene-1,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 4-bromo-1,8-naphthalic anhydride, followed by borylation with bis(pinacolato)diboron catalyzed by Pd(PPh3)Cl2/KOAc. The resulting intermediate is then treated with appropriate amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,8-Bis(butylamino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,5-dione core to hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,8-Bis(butylamino)naphthalene-1,5-dione has several scientific research applications:
Organic Electronics: It is used as an emissive material in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,8-Bis(butylamino)naphthalene-1,5-dione involves its interaction with molecular targets and pathways. In organic electronics, the compound’s luminescent properties are attributed to its ability to undergo electroluminescence, where it emits light in response to an electric current. In medicinal applications, the compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .
Comparación Con Compuestos Similares
4,8-Bis(butylamino)naphthalene-1,5-dione can be compared with other similar compounds, such as:
4,8-Bis(isobutylamino)naphthalene-1,5-dione: This compound has isobutylamino groups instead of butylamino groups, leading to differences in its chemical and physical properties.
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core but have different functional groups, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and optical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propiedades
Número CAS |
91024-04-3 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
8-(butylamino)-4-butylimino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-11-19-13-7-9-16(22)18-14(20-12-6-4-2)8-10-15(21)17(13)18/h7-10,19,22H,3-6,11-12H2,1-2H3 |
Clave InChI |
HNUMCXJXWPEZAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C2C(=O)C=CC(=NCCCC)C2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

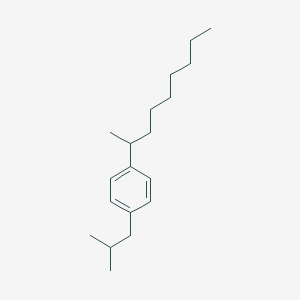
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
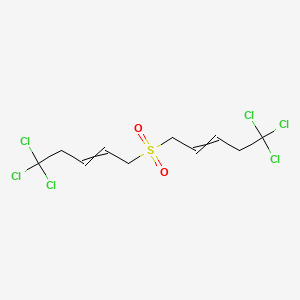
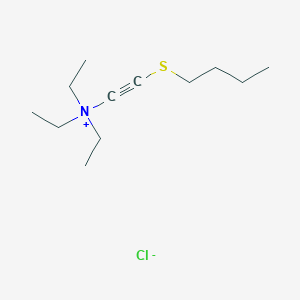

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
